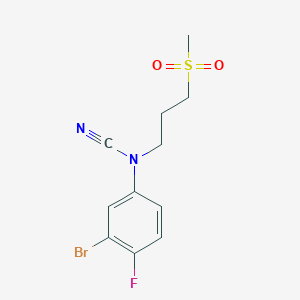

(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

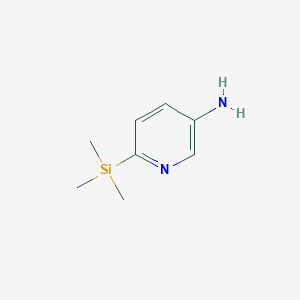

The compound “(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide” is a complex organic molecule. It contains a bromo-fluorophenyl group, a methylsulfonylpropyl group, and a cyanamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromo-fluorophenyl group, the methylsulfonylpropyl group, and the cyanamide group would each contribute to the overall molecular geometry .Applications De Recherche Scientifique

Cyanamide in Liver Function Studies

Cyanamide, an aversive drug, has been widely used in Japan and has shown to develop ground-glass inclusion bodies in hepatocytes, which may be associated with portal inflammation and fibrosis. Studies have compared the effects of cyanamide and disulfiram on liver function in alcoholics. It was observed that cyanamide-treated alcoholics who relapse in drinking show more severe portal inflammation along with the emergence of ground-glass inclusions compared to those treated with disulfiram. Elevated serum transaminases and mild to moderate re-elevations of ALT after alcohol detoxification were more frequently observed in patients who took cyanamide than in those who took disulfiram, indicating a more frequent association of cyanamide with elevations of ALT that persisted after abstinence (Tamai et al., 2000).

Interaction with Ethanol Metabolism

Cyanamide is a potent inhibitor of aldehyde dehydrogenase (ALDH), used in the treatment of alcoholics. When used in the presence of ethanol, it causes an accumulation of acetaldehyde, a toxic metabolite of ethanol, leading to unpleasant side-effects. Studies have indicated that this accumulation of acetaldehyde can activate the hypothalamic-pituitary-adrenal (HPA) axis in rats, suggesting a central mechanism of action (Kinoshita et al., 2001).

Cyanamide in Aplastic Anemia Studies

Cyanamide has been reported in a case of possible cyanamide-induced severe marrow aplasia. A patient developed severe aplastic anemia with a temporal relation of hematological recovery after drug discontinuation, indicating a potential myelosuppressive adverse effect of cyanamide. It was suggested that patients on therapy with cyanamide should be checked with periodic complete blood counts and the drug should be discontinued if signs of cytopenia appear (Ríos-Herranz et al., 1992).

Cyanamide in Skin Reaction Studies

Cases of cyanamide-induced drug eruption have been documented, with symptoms ranging from exfoliative dermatitis to lichen-planus-like eruption. Histopathological examination revealed mononuclear cell infiltration in the upper dermis with epidermotropism and dyskeratosis of the epidermal cells. The infiltrating cells were mainly T4-positive lymphocytes, suggesting that the skin reaction induced by cyanamide may be included in the spectrum of lichenoid drug eruptions (Kawana, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVINKQVOYXELTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)

![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)

![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)

![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)